molecular formula C14H17NO3 B7811123 5-(4-(tert-Butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid

5-(4-(tert-Butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid

Cat. No.: B7811123
M. Wt: 247.29 g/mol
InChI Key: LLUPASSRPCMCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-(Tert-butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS 1018046-53-1) is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This dihydroisoxazole derivative is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. The compound's core structure features an isoxazoline ring, which is a five-membered heterocycle containing oxygen and nitrogen, fused with a carboxylic acid functional group at the 3-position and a 4-(tert-butyl)phenyl substituent at the 5-position . This molecular architecture is of significant interest in antibacterial drug discovery, as related isoxazoline esters have demonstrated appreciable anti-tuberculosis activity against Mycobacterium tuberculosis (MIC: 1.56 μg/mL) . Research indicates that the ester functionality at the C-3 position of the isoxazoline ring is essential for maintaining this anti-tuberculosis activity, though the specific mechanism of action for this compound class is still under investigation . The structural similarity of isoxazoline derivatives to the oxazolidinone class of antibiotics, including Linezolid, suggests potential for developing new anti-tuberculosis agents with novel mechanisms of action to address multidrug-resistant (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . This product is provided for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material using appropriate safety precautions and personal protective equipment.

Properties

IUPAC Name

5-(4-tert-butylphenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)10-6-4-9(5-7-10)12-8-11(13(16)17)15-18-12/h4-7,12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUPASSRPCMCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-(tert-Butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid (CAS No. 1018046-53-1) is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the existing literature on its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing the isoxazole moiety often exhibit antitumor , antifungal , and anti-inflammatory properties. The specific biological activities of this compound are summarized in the following sections.

Antiproliferative Activity

A significant focus of research has been on the antiproliferative effects of this compound against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study examining the cytotoxic effects of related compounds, it was found that derivatives of 4,5-dihydroisoxazole exhibited varying degrees of cytotoxicity against human cancer cell lines, including NCI H292 (lung carcinoma), HL-60 (pro-myelocytic leukemia), and HT29 (colon carcinoma). The methodology involved the MTT assay to determine cell viability after treatment with the compounds.

CompoundCell LineIC50 (μM)
This compoundHL-60TBD
Doxorubicin (control)HL-600.1

Note: TBD indicates that specific IC50 values for this compound were not reported in the available literature but are critical for understanding its efficacy.

The mechanism by which this compound exerts its biological effects remains under investigation. However, compounds with similar structures have been shown to inhibit key cellular pathways involved in cancer proliferation and survival.

Potential Mechanisms:

  • Inhibition of Tyrosine Kinase : Some derivatives have demonstrated activity against tyrosine kinase pathways, which are crucial in cancer cell signaling.
  • Oxidative Stress Induction : The ability to induce oxidative stress may selectively target cancer cells with lower antioxidant defenses.

Research Findings and Future Directions

Recent studies have highlighted the need for further exploration into the structure-activity relationship (SAR) of this compound. Identifying modifications that enhance its potency or selectivity could lead to promising therapeutic agents.

Key Findings:

  • Compounds related to this compound show potential in preclinical models.
  • Further studies are necessary to elucidate the exact biological pathways affected by this compound.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(4-(tert-Butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid
  • CAS No.: 1017459-78-7
  • Molecular Formula: C₁₄H₁₅NO₃
  • Molecular Weight : 245.27 g/mol
  • Key Features : A dihydroisoxazole ring fused with a 4-(tert-butyl)phenyl group and a carboxylic acid substituent at position 2. The tert-butyl group confers steric bulk and lipophilicity, while the carboxylic acid enhances polarity and ionizability .

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Key Substituents Functional Groups Molecular Weight Notable Features
This compound 1017459-78-7 C₁₄H₁₅NO₃ 4-(tert-Butyl)phenyl Carboxylic acid 245.27 High lipophilicity from tert-butyl; ionizable acid .
(R)-5-((R)-2-Amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid 824394-11-8 C₇H₁₀N₂O₅ Amino, carboxyethyl Carboxylic acid, amine 202.17 Bifunctional (acid + amine); potential for peptide coupling .
5-(tert-Butyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid 832684-43-2 C₁₂H₁₅NO₃ tert-Butyl, benzo ring Carboxylic acid 233.25* Fused benzo ring enhances rigidity; tert-butyl improves solubility in organic solvents .
Ethyl 5-(4-tert-butylphenyl)isoxazole-3-carboxylate 100987-04-0 C₁₆H₁₉NO₃ 4-(tert-Butyl)phenyl Ester 273.33 Ester group increases lipophilicity; precursor for acid derivatives .

*Molecular weight calculated based on formula.

Structural and Electronic Differences

  • Core Heterocycle :

    • The target compound has a 4,5-dihydroisoxazole ring, which is partially unsaturated, offering conformational flexibility. In contrast, tetrahydrobenzo[d]isoxazole derivatives (e.g., CAS 832684-43-2) feature a fused aromatic ring system, increasing planarity and rigidity .
    • The cyclopenta[d]isoxazole analogue (CAS 1501272-29-2) introduces a five-membered carbocycle, further altering ring strain and electronic distribution .
  • This contrasts with the amino-carboxyethyl chain in CAS 824394-11-8, which introduces hydrogen-bonding capacity and zwitterionic character . Ester derivatives (e.g., CAS 100987-04-0) lack the ionizable carboxylic acid, favoring passive diffusion across lipid bilayers .

Physicochemical Properties

  • Solubility :

    • The target compound’s carboxylic acid improves aqueous solubility at physiological pH, whereas ester derivatives (e.g., CAS 100987-04-0) are more soluble in organic solvents .
    • Tetrahydrobenzoisoxazole derivatives may display lower aqueous solubility due to increased hydrophobicity from fused aromatic rings .

Preparation Methods

Suzuki-Miyaura Coupling

A pivotal step involves attaching the 4-(tert-butyl)phenyl group to the dihydroisoxazole scaffold. Patent WO2014111871A1 utilizes Pd(dppf)Cl₂·CH₂Cl₂ as a catalyst in a Suzuki coupling between a boronic ester intermediate and 4-(tert-butyl)phenyl bromide. This method achieves regioselective arylation at position 5 with yields exceeding 70% under optimized conditions (dioxane/H₂O, 110°C, 12 hours).

Protecting Group Strategies

To prevent undesired side reactions during cross-coupling, tert-butoxycarbonyl (Boc) protection of the carboxylic acid is employed. Subsequent deprotection using trifluoroacetic acid (TFA) or HCl yields the free carboxylic acid. For example, US9796690B2 reports a 77% yield after Boc deprotection and crystallization from ethanol.

DMAP-Tf Mediated [3+2] Cycloaddition from Carboxylic Acids

Recent advancements in oxazole synthesis have been adapted for dihydroisoxazole derivatives. A 2025 study (ACS JOC) demonstrates a DMAP-Tf-catalyzed [3+2] cycloaddition between carboxylic acids and isocyanoacetates.

Reaction Optimization

The protocol involves activating the carboxylic acid (e.g., 4-(tert-butyl)benzoic acid) with DMAP-Tf in DCM, followed by reaction with ethyl isocyanoacetate at 40°C for 30 minutes. Key optimizations include:

  • Base Selection : DMAP (1.5 equiv) enhances yields to 96% compared to DABCO (47%) or DBU (trace).

  • Solvent Effects : Dichloromethane (DCM) outperforms polar aprotic solvents like DMF in minimizing side reactions.

Scalability and Functional Group Tolerance

Gram-scale syntheses using methyl levulinate and methyl isocyanoacetate achieved consistent yields (65–93%), highlighting industrial applicability. The method tolerates halogen substituents (F, Cl, Br, I) and sterically demanding groups like tert-butyl, making it ideal for synthesizing 5-(4-(tert-butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Oxime CyclizationNaOCl/DCM, 12 h, RT60–77%Cost-effective reagentsMulti-step, moderate yields
Suzuki CouplingPd(dppf)Cl₂, dioxane/H₂O, 110°C, 12 h70%Regioselective arylationRequires boronic ester synthesis
DMAP-Tf CycloadditionDMAP-Tf/DCM, 40°C, 30 min96%Single-step, high functional toleranceDMAP recovery needed for cost efficiency

Q & A

Basic: What are the key structural features and recommended analytical techniques for characterizing 5-(4-(tert-Butyl)phenyl)-4,5-dihydroisoxazole-3-carboxylic acid?

Answer:
The compound’s molecular formula is C14H15NO3 (MW: 245.27 g/mol), with a dihydroisoxazole core substituted by a tert-butylphenyl group and a carboxylic acid moiety . Key characterization methods include:

  • NMR Spectroscopy : To confirm regiochemistry of the dihydroisoxazole ring and substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion validation.
  • X-ray Crystallography : To resolve stereochemical ambiguities in the dihydroisoxazole ring (if crystalline derivatives are synthesized).
  • FT-IR : To confirm the carboxylic acid (-COOH) functional group (stretching ~2500–3300 cm<sup>-1</sup> and C=O ~1700 cm<sup>-1</sup>) .

Basic: What synthetic routes are reported for this compound, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves:

  • Cyclocondensation : Between a substituted hydroxylamine and α,β-unsaturated carbonyl precursors under acidic conditions.
  • Key Variables : Solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., p-toluenesulfonic acid).
  • Yield Optimization : Higher yields (>60%) are reported in polar aprotic solvents (e.g., DMF) with controlled heating (100°C, 12–24 hrs) .

Advanced: How can statistical experimental design (DoE) optimize synthesis parameters for higher yield and purity?

Answer:
Use Response Surface Methodology (RSM) or Taguchi orthogonal arrays to evaluate interactions between variables:

  • Factors : Temperature, catalyst concentration, reaction time.
  • Responses : Yield, purity (HPLC area %).
  • Example : A Central Composite Design (CCD) revealed that catalyst concentration (5–10 mol%) and reaction time (18–24 hrs) have nonlinear effects on yield. Validation via ANOVA confirmed optimal conditions (10 mol% catalyst, 22 hrs, 110°C) .

Advanced: How can computational methods predict reactivity or regioselectivity in the synthesis of this compound?

Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for cyclocondensation steps.
  • Reaction Path Sampling : Identifies kinetically favored pathways (e.g., 5- vs. 4-membered ring formation).
  • Machine Learning : Trained on similar isoxazole syntheses to predict regioselectivity based on substituent electronic profiles .

Basic: What are the solubility and stability profiles of this compound under varying conditions?

Answer:

  • Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Use Hansen solubility parameters (δD, δP, δH) to screen co-solvents for formulation.
  • Stability : Degrades under strong acids/bases (pH <2 or >10). Store at -20°C in inert atmosphere to prevent oxidation of the dihydroisoxazole ring .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation time, dose ranges) across studies.
  • Dose-Response Replication : Validate activity in orthogonal assays (e.g., kinase inhibition vs. cytotoxicity).
  • Structural Analogues : Test derivatives to isolate pharmacophore contributions. For example, replacing the tert-butyl group with trifluoromethyl may enhance target binding .

Advanced: What methodologies are recommended for studying this compound’s pharmacokinetics (PK) in preclinical models?

Answer:

  • In Vitro ADME : Microsomal stability assays (human liver microsomes), Caco-2 permeability.
  • In Vivo PK : LC-MS/MS quantification in plasma/tissues after IV/oral dosing in rodents.
  • Metabolite ID : Use HRMS/MS to detect phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles. Use fume hood to avoid inhalation.
  • Spill Management : Neutralize with inert adsorbent (e.g., vermiculite) and dispose as hazardous waste.
  • First Aid : Flush eyes/skin with water for 15 mins; seek medical attention if irritation persists .

Advanced: How can researchers validate target engagement in mechanistic studies?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., kinases) by thermal stabilization.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) with purified proteins.
  • CRISPR Knockout : Ablate target genes to assess loss of compound efficacy .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process Analytical Technology (PAT) : In-line FT-IR/NIR to monitor reaction progress.
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) and control raw material specifications (e.g., purity of tert-butylphenyl precursor).
  • Robustness Testing : Vary parameters within ±10% of optimal conditions to identify sensitive steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.